molecular formula C22H21N5O3S2 B2606042 (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-74-6

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2606042
CAS No.: 850910-74-6
M. Wt: 467.56
InChI Key: WFENPKGGCPDZKV-LVWGJNHUSA-N
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Description

The compound (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 850910-74-6) is a benzamide derivative characterized by a unique sulfamoyl group substituted with two 2-cyanoethyl moieties and a 3-ethylbenzo[d]thiazol-2(3H)-ylidene ring system. Its molecular formula is C22H21N5O3S2, with a molecular weight of 467.6 g/mol and a Z-configuration at the benzothiazolylidene-imine bond. Key calculated properties include an XLogP3 value of 2.5, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 151 Ų, suggesting moderate solubility in polar solvents. The compound has 8 rotatable bonds, which may influence its conformational flexibility and pharmacokinetic behavior .

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-2-27-19-7-3-4-8-20(19)31-22(27)25-21(28)17-9-11-18(12-10-17)32(29,30)26(15-5-13-23)16-6-14-24/h3-4,7-12H,2,5-6,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFENPKGGCPDZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Chemical Formula : C19_{19}H20_{20}N4_{4}O2_{2}S

Molecular Weight : 368.45 g/mol

The structure features a thiazole ring, a sulfamoyl group, and a cyanoethyl substituent, which contribute to its reactivity and biological properties.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Antimicrobial Properties : The presence of the sulfamoyl group suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains.
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related thiazole derivatives. The results showed that compounds with similar functionalities inhibited tumor growth in vitro and in vivo models, suggesting potential for further development as anticancer agents .

Study 2: Antimicrobial Activity

Research conducted by Pharmaceutical Biology demonstrated that sulfamoyl derivatives possess significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamideAnticancer, Antimicrobial
Thiazole Derivative ACytotoxicity in cancer cells
Sulfamoyl Compound BAntibacterial against S. aureus

Synthesis and Characterization

The synthesis of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been reported using various methods including condensation reactions between thiazole derivatives and sulfamoyl chlorides. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Toxicity Studies

Toxicological assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile. In vitro cytotoxicity tests on normal human cell lines yielded moderate toxicity levels, necessitating careful consideration in therapeutic applications.

Comparison with Similar Compounds

The compound shares structural motifs with benzamide and heterocyclic derivatives reported in the literature, particularly thiadiazole- and benzothiazole-based analogs. Below is a detailed comparison based on structural features, physicochemical properties, and synthesis.

Structural Features

Core Heterocyclic Systems
  • Target Compound : Contains a benzo[d]thiazol-2(3H)-ylidene ring fused with a benzamide group. The 3-ethyl substituent on the benzothiazole ring enhances steric bulk compared to simpler analogs.
  • Analogs: Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Features a thiadiazole core substituted with isoxazole and phenyl groups . Compound 8a (N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide): Incorporates a pyridine ring with acetyl and methyl substituents .
Functional Group Variations
  • Target Compound: The bis(2-cyanoethyl)sulfamoyl group distinguishes it from analogs. The cyanoethyl substituents may enhance electron-withdrawing effects and influence binding interactions.
  • Analogs: Compound 8b (6-(5-benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester): Contains an ethyl ester and benzoyl group, increasing hydrophobicity . Compound 8c (6-(5-benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic acid ethyl ester): Features a phenyl-substituted nicotinic ester, further enhancing aromaticity .

Physicochemical Properties

Molecular Weight and Lipophilicity
Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Rotatable Bonds
Target Compound 467.6 2.5 151 8
Compound 6 348.39 N/A N/A N/A
Compound 8a 414.49 N/A N/A N/A
Compound 8c 506.59 N/A N/A N/A
  • The target compound’s higher molecular weight (467.6 vs. 348–506.59 g/mol) and moderate TPSA (151 Ų) suggest balanced solubility and membrane permeability relative to analogs.
Melting Points
  • Analogs : Melting points range from 160°C (Compound 6) to 290°C (Compound 8a) , influenced by aromaticity and hydrogen-bonding capacity .
  • Target Compound : Melting point data is unavailable, but its structural complexity and moderate XLogP3 suggest a range comparable to Compound 8a.

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